molecular formula C7H8O5S B562251 1,2,4-Benzenetriol,4-methanesulfonate CAS No. 101959-14-2

1,2,4-Benzenetriol,4-methanesulfonate

Cat. No.: B562251
CAS No.: 101959-14-2
M. Wt: 204.196
InChI Key: WRJAZMKKGCVUAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzenetriol,4-methanesulfonate can be synthesized through the sulfonation of 1,2,4-benzenetriol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure selective substitution at the desired hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetriol,4-methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent benzenetriol or other reduced forms.

    Substitution: The methanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 1,2,4-Benzenetriol and other reduced forms.

    Substitution: Various substituted benzenetriol derivatives.

Scientific Research Applications

1,2,4-Benzenetriol,4-methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-benzenetriol,4-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetriol: The parent compound without the methanesulfonate group.

    1,2,3-Benzenetriol (Pyrogallol): Another benzenetriol isomer with hydroxyl groups at different positions.

    4-Methylcatechol: A related compound with a methyl group instead of a methanesulfonate group.

Uniqueness

1,2,4-Benzenetriol,4-methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential applications compared to its parent compound and other similar compounds. The methanesulfonate group enhances its electrophilic properties, making it useful in various synthetic and biological applications.

Properties

CAS No.

101959-14-2

Molecular Formula

C7H8O5S

Molecular Weight

204.196

IUPAC Name

(3,4-dihydroxyphenyl) methanesulfonate

InChI

InChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

WRJAZMKKGCVUAP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)O)O

Synonyms

1,2,4-Benzenetriol, 4-methanesulfonate (9CI)

Origin of Product

United States

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